N-(5-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The benzothiazole and pyrazole rings would contribute to the rigidity of the molecule, while the methoxy and morpholinoethyl groups would add some flexibility .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The presence of multiple functional groups means that it could potentially undergo a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the hydrochloride group suggests that it would be soluble in water .Scientific Research Applications
Anti-Inflammatory Properties
This compound has been found to have anti-inflammatory properties . Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC 50 (11.34 µM and 11.21 µM) values for COX-1 inhibition .
Antioxidant Activity
Benzothiazole derivatives, which this compound is a part of, have been found to have antioxidant activity . This makes them potentially useful in combating oxidative stress-related diseases.
Antimicrobial Activity
Benzothiazole derivatives have also been found to have antimicrobial activity . This could make them useful in the development of new antibiotics to control resistance problems .
Antifungal Activity
In addition to their antimicrobial activity, benzothiazole derivatives have been found to have antifungal activity . This could potentially be used in the treatment of various fungal infections.
Antiviral Activity
Benzothiazole derivatives have shown antiviral activity . This suggests potential applications in the treatment of viral infections.
Antitumor or Cytotoxic Drug Molecules
Benzothiazole derivatives have been found to have antitumor or cytotoxic properties . This suggests potential applications in cancer treatment.
Neuroprotective Properties
Benzothiazole derivatives have been found to have neuroprotective properties . This suggests potential applications in the treatment of neurodegenerative diseases.
Anti-diabetic Properties
Benzothiazole derivatives have been found to have anti-diabetic properties . This suggests potential applications in the treatment of diabetes.
Future Directions
Mechanism of Action
Target of Action
The primary targets of N-(5-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride are the cyclooxygenase (COX) enzymes . These enzymes are crucial in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
N-(5-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride interacts with its targets, the COX enzymes, by inhibiting their peroxidase activity . This inhibition results in a decrease in the production of inflammatory mediators like thromboxane, prostaglandins, and prostacyclin .
Biochemical Pathways
The compound affects the arachidonic acid pathway by inhibiting the COX enzymes . This results in a decrease in the production of inflammatory mediators, thereby reducing inflammation .
Result of Action
The molecular and cellular effects of N-(5-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride’s action include the inhibition of COX enzymes and a subsequent decrease in the production of inflammatory mediators . This results in a reduction of inflammation .
properties
IUPAC Name |
N-(5-methoxy-1,3-benzothiazol-2-yl)-2-methyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3S.ClH/c1-22-16(5-6-20-22)18(25)24(8-7-23-9-11-27-12-10-23)19-21-15-13-14(26-2)3-4-17(15)28-19;/h3-6,13H,7-12H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHQLQZXQBASSCS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N(CCN2CCOCC2)C3=NC4=C(S3)C=CC(=C4)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride |
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